1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide
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Overview
Description
1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate.
Ethylglycyl Addition: The final step involves the coupling of the sulfonylated intermediate with an ethylglycine derivative, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenyl sulfide.
Substitution: Formation of 4-azido or 4-thio derivatives.
Scientific Research Applications
1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide exerts its effects depends on its application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: Could involve pathways related to signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
1-{N-[(4-methoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-{N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness:
- The presence of the ethoxy group provides distinct electronic and steric properties, potentially leading to different biological activities or material properties compared to its analogs.
This detailed overview highlights the significance and versatility of 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide in various scientific and industrial fields
Properties
Molecular Formula |
C18H27N3O5S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27N3O5S/c1-3-21(13-17(22)20-11-9-14(10-12-20)18(19)23)27(24,25)16-7-5-15(6-8-16)26-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,19,23) |
InChI Key |
OFGJCPGDAFWLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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